molecular formula C10H12F2N2 B14871987 4-(2,5-Difluorophenyl)pyrrolidin-3-amine

4-(2,5-Difluorophenyl)pyrrolidin-3-amine

Cat. No.: B14871987
M. Wt: 198.21 g/mol
InChI Key: VHACPANAAGRBDT-UHFFFAOYSA-N
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Description

4-(2,5-Difluorophenyl)pyrrolidin-3-amine is a chemical compound that features a pyrrolidine ring substituted with a 2,5-difluorophenyl group. The presence of the difluorophenyl group imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Difluorophenyl)pyrrolidin-3-amine typically involves the construction of the pyrrolidine ring followed by the introduction of the 2,5-difluorophenyl group. One common method involves the reaction of 2,5-difluorobenzylamine with a suitable pyrrolidine precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Difluorophenyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

4-(2,5-Difluorophenyl)pyrrolidin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(2,5-Difluorophenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of the pyrrolidine ring and the 2,5-difluorophenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C10H12F2N2

Molecular Weight

198.21 g/mol

IUPAC Name

4-(2,5-difluorophenyl)pyrrolidin-3-amine

InChI

InChI=1S/C10H12F2N2/c11-6-1-2-9(12)7(3-6)8-4-14-5-10(8)13/h1-3,8,10,14H,4-5,13H2

InChI Key

VHACPANAAGRBDT-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1)N)C2=C(C=CC(=C2)F)F

Origin of Product

United States

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